Ethyl vinyl sulfone

Description

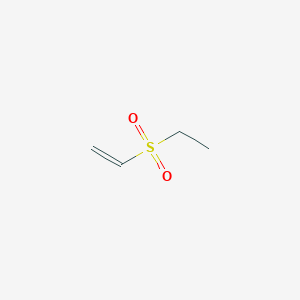

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3-7(5,6)4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWLOAZFAGNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172260 | |

| Record name | Ethyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-59-4 | |

| Record name | (Ethylsulfonyl)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1889-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylsulphonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM6G9NMM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Vinyl Sulfone: A Technical Guide to its Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl sulfone (EVS) is a reactive organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique chemical structure, characterized by an electron-deficient vinyl group attached to a sulfonyl moiety, makes it a potent Michael acceptor. This reactivity is the cornerstone of its utility, enabling it to form stable covalent bonds with nucleophiles, a property extensively exploited in the design of targeted covalent inhibitors and other therapeutic agents.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, with a particular focus on its applications in drug discovery and development.

Chemical Structure and Identifiers

This compound consists of an ethyl group and a vinyl group attached to a central sulfonyl functional group.[4] The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.

Key identifiers for this compound are provided below:

-

CAS Number: 1889-59-4[5]

-

Molecular Formula: C4H8O2S[5]

-

Linear Formula: C2H5S(O)2CH=CH2

-

SMILES String: CCS(=O)(=O)C=C

-

InChI Key: BJEWLOAZFAGNPE-UHFFFAOYSA-N

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 120.17 g/mol [6] |

| Density | 1.151 g/mL at 25 °C[7][8][9] |

| Boiling Point | 118-119 °C at 22 mmHg[7][8][9] |

| Refractive Index (n20/D) | 1.463[7][8] |

| Form | Liquid |

| Flash Point | 109 °C (228.2 °F) - closed cup |

Reactivity and Applications in Drug Development

The vinyl sulfone moiety is a key structural unit in numerous biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry.[2][10][11] Its electrophilic character allows it to act as a Michael acceptor, reacting readily with nucleophiles.[3]

Michael Addition Reactivity

The primary mode of action for this compound in a biological context is the Michael addition reaction. It reacts selectively and rapidly with thiols, such as the sulfhydryl group of cysteine residues in proteins.[12][13] This reaction is significantly faster than its reaction with other nucleophiles like the amino groups of lysine (B10760008) or the imidazole (B134444) groups of histidine.[13][14] This selectivity makes the vinyl sulfone group an excellent "warhead" for designing targeted covalent inhibitors that can permanently bind to a specific cysteine residue in a target protein, thereby modulating its function.

Caption: Michael addition of a nucleophile to this compound.

Role in Drug Design

The vinyl sulfone motif has been incorporated into a variety of drug candidates and investigational compounds for a range of therapeutic areas, including:

-

Anticancer Agents: Vinyl sulfone-containing molecules have been designed as inhibitors of various kinases and other proteins implicated in cancer progression.[2] Rigosertib is a notable example of a vinyl sulfone-based drug candidate that has been in clinical trials for cancer treatment.[11]

-

Neuroprotective and Radioprotective Agents: The ability of vinyl sulfones to react with specific cellular targets has been harnessed to develop agents that protect against neuronal damage and radiation injury.[10][11]

-

Anti-infective Agents: The vinyl sulfone scaffold is also found in compounds with activity against various pathogens.[2] For instance, K11777 is a vinyl sulfone-containing compound that has shown promise as an anti-Chagas agent.[11]

The vinyl sulfone group's stability and selectivity in vivo make it a valuable tool for developing covalent inhibitors for various cysteine proteases.[3]

Experimental Protocols

General Synthesis of Vinyl Sulfones

While numerous methods exist for the synthesis of vinyl sulfones, a common strategy involves the oxidation of the corresponding vinyl sulfides. Another established method is the pyrolysis of β-hydroxyethyl sulfones.[15] A general workflow for a synthetic approach is outlined below.

Caption: A generalized workflow for the synthesis of vinyl sulfones.

One specific method for preparing vinyl sulfones involves the reaction of a divinyl sulfone with an alcohol or mercaptan in the presence of an alkaline catalyst.[16] Another approach is the reaction of alkenes with sodium arene sulfinates.[17]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical method would involve the following:

-

Column: A C18 column, such as Newcrom R1, is suitable for the separation.[18]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) can be used.[18]

-

Detection: UV detection is a common method for analyzing compounds with a chromophore, though other detectors can be employed depending on the analytical needs.

This HPLC method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[18]

Conclusion

This compound is a versatile and highly reactive compound with significant applications in modern drug discovery. Its well-defined reactivity as a Michael acceptor, particularly its selectivity for cysteine residues, has established it as a valuable chemical tool for the design of targeted covalent inhibitors. A thorough understanding of its chemical properties, structure, and reactivity is crucial for researchers and scientists working to develop novel therapeutics that leverage the unique characteristics of the vinyl sulfone moiety. The continued exploration of vinyl sulfone chemistry promises to yield new and innovative drug candidates for a wide range of diseases.

References

- 1. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 5. This compound - CAMEO [cameo.mfa.org]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:1889-59-4 | Chemsrc [chemsrc.com]

- 8. This compound | 1889-59-4 [chemicalbook.com]

- 9. CAS NO. 1889-59-4 | this compound | C4H8O2S [localpharmaguide.com]

- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]

- 16. US3517068A - Vinyl ethyl ether or thioether sulfones - Google Patents [patents.google.com]

- 17. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 18. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Reactivity of Ethyl Vinyl Sulfone with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of ethyl vinyl sulfone (EVS) with amino acids. EVS is a valuable tool in bioconjugation, proteomics, and drug development due to its ability to form stable covalent bonds with specific amino acid residues. This document details the underlying reaction mechanisms, reactivity and selectivity, quantitative kinetic data, and detailed experimental protocols for analyzing these reactions.

Introduction

This compound (EVS) is an α,β-unsaturated sulfone that acts as a Michael acceptor. This property allows it to react with nucleophilic side chains of amino acids, forming stable thioether or amino linkages. The reactivity of EVS is highly dependent on the nucleophilicity of the amino acid side chain and the pH of the reaction medium, which dictates the protonation state of the nucleophile. This selective reactivity makes EVS a versatile reagent for protein modification, the development of covalent inhibitors, and the creation of antibody-drug conjugates. The primary amino acid targets for EVS are cysteine, lysine (B10760008), and histidine.

Reaction Mechanism and Selectivity

The reaction of this compound with nucleophilic amino acid residues proceeds via a Michael-type 1,4-addition.[1] In this reaction, the nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a covalent bond.

The selectivity of this reaction is predominantly governed by the pH of the environment, which influences the availability of the deprotonated, more nucleophilic form of the amino acid side chains.[2]

-

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). With a pKa of approximately 8.3, a significant concentration of the highly reactive thiolate anion exists at physiological pH (around 7.4), making cysteine the most reactive amino acid towards EVS under these conditions.[3] Studies have shown that at comparable pKa values, thiols are approximately 280 times more reactive than primary amines towards vinyl sulfones.[2]

-

Lysine: The ε-amino group of lysine is a primary amine with a pKa of about 10.5. At neutral pH, this group is predominantly protonated (-NH3⁺) and thus non-nucleophilic. As the pH increases to alkaline conditions (pH > 9), the deprotonation of the amino group to -NH2 significantly increases its nucleophilicity, allowing it to react with EVS.[4] EVS can react with lysine to form both mono- and di-substituted products.[5]

-

Histidine: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. The deprotonated imidazole ring is nucleophilic and can react with EVS. This reaction can occur at neutral pH.[5][6]

Due to these differences in pKa and intrinsic nucleophilicity, the reaction of EVS can be directed towards cysteine at neutral or slightly acidic pH, while reactions with lysine become more significant at higher pH.[7]

Quantitative Reactivity Data

The reactivity of this compound with amino acids can be quantified by second-order rate constants. While specific kinetic data for the reaction of EVS with free amino acids in solution is not extensively published, data from related systems provide valuable insights into the relative reactivities.

| Amino Acid | Nucleophilic Group | Reaction pH | Observed Rate Constant (k) | Notes |

| Cysteine (in Glutathione) | Thiol (Thiolate) | 7.5 | 0.057 min⁻¹ (pseudo-first-order) | Reaction on a vinyl sulfone-functionalized surface. Glutathione is a tripeptide containing cysteine.[3] |

| Lysine (ab-NTA) | α-Amino | 8.5 | 0.011 min⁻¹ (pseudo-first-order) | Reaction on a vinyl sulfone-functionalized surface. N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA) is a lysine derivative.[3] |

| Cysteine (in Cathepsin S) | Thiol (Thiolate) | - | 30,600 M⁻¹s⁻¹ (second-order) | Reaction of a phenyl vinyl sulfone derivative with the active site cysteine of a protease. This illustrates the high reactivity of vinyl sulfones with cysteines in a protein context.[8] |

Relative Reactivity: As a general principle, the reactivity of nucleophiles with vinyl sulfones follows the order: Thiol (Cysteine) >> Imidazole (Histidine) > Amine (Lysine) at neutral pH. At alkaline pH, the reactivity of lysine increases significantly. The reaction rate of this compound with a model thiol (hexanethiol) has been reported to be approximately 7 times higher than with a model acrylate (B77674) (hexyl acrylate), highlighting the high reactivity of the vinyl sulfone Michael acceptor.[9]

Experimental Protocols

General Protocol for Reacting this compound with a Protein

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer. The choice of buffer is critical and depends on the desired reaction selectivity.

-

For cysteine-selective modification, use a buffer at pH 7.0-7.5 (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

For lysine modification, a higher pH buffer is required (e.g., 50 mM sodium borate, pH 9.0).

-

-

Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Add the this compound stock solution to the protein solution to the desired final molar excess (e.g., 10-100 fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching reagent that will react with the excess EVS. A common quenching agent is a small molecule thiol such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or a primary amine like Tris buffer.[2]

-

Sample Cleanup: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.

Analysis of Modified Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the covalent modification of proteins and identifying the specific amino acid residues that have reacted.

4.2.1. Sample Preparation for Mass Spectrometry

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond scrambling and to differentiate between cysteines that have reacted with EVS and those that were originally present as free thiols.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea).

-

Add a protease such as trypsin (at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of acetonitrile (B52724) and 0.1% TFA.

-

Dry the eluted peptides in a vacuum centrifuge.

-

4.2.2. LC-MS/MS Analysis

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

-

Chromatography:

-

Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

-

Load the peptides onto a C18 reversed-phase column.

-

Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile over 60 minutes).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

-

Acquire full MS scans to detect the peptide precursor ions.

-

Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

Acquire MS/MS spectra of the fragment ions.

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the MS/MS data.

-

Specify the mass shift corresponding to the this compound adduct as a variable modification on cysteine, lysine, and histidine residues. The mass of the this compound moiety is 120.02 Da (C4H8O2S).

-

Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

-

Analysis of Modified Amino Acids by Amino Acid Analysis

Amino acid analysis can be used to quantify the extent of modification of specific amino acids.

-

Protein Hydrolysis:

-

Place a known amount of the modified protein in a hydrolysis tube.

-

Add 6 M HCl.

-

Seal the tube under vacuum.

-

Heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

-

-

Derivatization (Pre-column or Post-column):

-

Derivatize the amino acids to make them detectable. Common derivatizing agents include ninhydrin (B49086) (post-column) or phenyl isothiocyanate (PITC) (pre-column).

-

-

Chromatographic Separation:

-

Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.

-

-

Detection and Quantification:

-

Detect the eluted amino acids using a spectrophotometer or fluorometer.

-

Identify the modified amino acids by their altered retention times compared to standard amino acids. The EVS adducts of lysine and histidine have been shown to elute as distinct peaks in ion-exchange chromatography.[5]

-

Quantify the amount of each amino acid by integrating the peak areas and comparing them to a standard curve.

-

Analysis of Modified Amino Acids by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the this compound adducts of amino acids.

-

Sample Preparation:

-

React this compound with a high concentration of the amino acid of interest in a suitable buffer in D₂O.

-

Purify the modified amino acid adduct.

-

Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

NMR Experiments:

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the protons in the modified amino acid. The formation of the adduct will result in the appearance of new signals corresponding to the ethylsulfonyl ethyl group and shifts in the signals of the amino acid protons adjacent to the modification site.

-

2D NMR (COSY, HSQC): Acquire two-dimensional correlation spectra to confirm the structure of the adduct.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing information about the carbon skeleton.

-

-

-

Data Analysis:

-

Assign the proton and carbon signals in the NMR spectra.

-

Compare the chemical shifts of the modified amino acid to those of the unmodified amino acid and this compound to confirm the structure of the adduct.

-

Visualizations

Reaction Mechanism

Caption: Michael addition of a nucleophilic amino acid to this compound.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for the identification of EVS-modified proteins by mass spectrometry.

pH-Dependent Selectivity

Caption: pH-dependent reactivity of EVS with Cys, Lys, and His.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and kinetic evaluation of ethyl acrylate and vinyl sulfone derived inhibitors for human cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility and Stability of Ethyl Vinyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility and stability of ethyl vinyl sulfone. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected behavior based on the chemical properties of vinyl sulfones and provides detailed experimental protocols to enable researchers to generate this critical data for their specific applications.

Introduction to this compound

This compound (EVS) is a reactive organic compound containing a vinyl group attached to an ethyl sulfone moiety. The electron-withdrawing nature of the sulfone group makes the vinyl group susceptible to nucleophilic attack, a property that underlies its utility in various chemical syntheses and bioconjugation applications. However, this reactivity also presents challenges regarding its solubility and stability in aqueous environments, which are critical parameters for its use in biological and pharmaceutical research.

Aqueous Solubility of this compound

The aqueous solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and efficacy in biological systems. For this compound, its solubility is expected to be influenced by its molecular structure and the properties of the aqueous medium.

Expected Solubility Profile

Based on the structure of this compound, a moderate to low aqueous solubility is anticipated. While the sulfone group can participate in hydrogen bonding with water, the ethyl and vinyl groups are hydrophobic. A related compound, Vinyl Sulfone para base, is described as soluble in water[1]. For mthis compound, a solubility of 10 to 50 mg/mL at 17.2 °C has been reported. Divinyl sulfone is reported to be soluble in water at >=10 g/100 mL at 17 °C. These values for related compounds suggest that this compound is likely to have appreciable, though not unlimited, aqueous solubility.

The pH of the aqueous buffer is not expected to have a significant direct impact on the intrinsic solubility of this compound, as the molecule does not have readily ionizable groups. However, pH will play a crucial role in its stability, which can indirectly affect solubility measurements over time.

Data Summary (Hypothetical)

The following table provides a template for summarizing experimentally determined solubility data for this compound. Researchers can populate this table with their own data.

| Buffer System | pH | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Phosphate (B84403) | 5.0 | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Phosphate | 7.4 | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Acetate | 4.5 | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Tris | 8.0 | 25 | Shake-Flask | Data to be determined | Data to be determined |

| Phosphate | 7.4 | 37 | Shake-Flask | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods[2][3].

This high-throughput method is suitable for early-stage screening.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate[3].

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

This method is considered the "gold standard" for determining equilibrium solubility[3].

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[4][5].

-

Calibration: Prepare a standard curve of this compound in the same buffer to quantify the concentration in the sample.

References

Spectroscopic data for ethyl vinyl sulfone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl vinyl sulfone. Due to the limited availability of publicly accessible, complete experimental spectra for this compound, this guide presents a combination of predicted data and experimental data from analogous compounds to offer a thorough spectroscopic characterization. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl3, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~6.8 - 7.0 | dd | 1H | -SO2-CH =CH2 | The electron-withdrawing sulfonyl group shifts this proton downfield. |

| ~6.4 - 6.6 | d | 1H | -SO2-CH=CH 2 (trans) | |

| ~6.1 - 6.3 | d | 1H | -SO2-CH=CH 2 (cis) | |

| ~3.1 - 3.3 | q | 2H | -CH 2-CH3 | Deshielded by the adjacent sulfonyl group. |

| ~1.3 - 1.5 | t | 3H | -CH2-CH 3 | Typical chemical shift for an ethyl group. |

Note: Predicted chemical shifts are based on the analysis of similar structures such as divinyl sulfone and ethyl vinyl sulfide. Actual experimental values may vary.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Solvent: CDCl3

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~135 - 140 | -SO2-C H=CH2 | The vinyl carbon attached to the sulfonyl group is significantly deshielded. |

| ~128 - 132 | -SO2-CH=C H2 | |

| ~50 - 55 | -C H2-CH3 | The carbon is deshielded by the sulfonyl group. |

| ~7 - 10 | -CH2-C H3 |

Note: Predicted chemical shifts are based on data from analogous compounds and general principles of 13C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1620 | Medium | C=C stretch |

| ~1325 - 1300 | Strong | S=O asymmetric stretch |

| ~1150 - 1120 | Strong | S=O symmetric stretch |

| ~980 | Strong | =C-H bend (out-of-plane) |

Note: These are characteristic absorption bands for vinyl sulfones.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 120 | Moderate | [M]+ (Molecular Ion) |

| 91 | High | [M - C2H5]+ |

| 63 | Moderate | [C2H3SO]+ |

| 55 | High | [C3H3O]+ |

| 29 | High | [C2H5]+ |

| 27 | High | [C2H3]+ |

Note: The fragmentation pattern is predicted based on the structure of this compound (Molecular Weight: 120.17 g/mol )[1][2]. The molecular ion peak is expected at m/z 120.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

1H NMR: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

-

13C NMR: A more concentrated solution is preferable; dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

-

1H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

13C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

2. Data Acquisition (FTIR Spectrometer):

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

Mass Spectrometry (MS)

1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Transfer the solution to a 2 mL GC vial.

2. Instrument Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-300.

-

Scan Rate: 2-3 scans/second.

-

3. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

Ethyl Vinyl Sulfone in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl sulfone (EVS) is a versatile and reactive Michael acceptor that has carved a significant niche in the field of biochemistry. Its electrophilic vinyl group readily undergoes conjugate addition with nucleophilic residues on proteins, making it an invaluable tool for a range of applications, from protein labeling and bioconjugation to the development of targeted covalent inhibitors. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Applications of this compound

The utility of this compound in biochemistry stems from its reactivity towards nucleophilic amino acid side chains. The primary targets, in descending order of reactivity under physiological conditions, are cysteine, histidine, and lysine (B10760008).[1][2] This reactivity profile allows for its use in several key areas:

-

Covalent Protein Labeling and Bioconjugation: EVS and its derivatives can be used to attach probes, tags (e.g., biotin (B1667282), fluorophores), or other molecules to proteins for visualization, purification, or functional studies.[3][4] The reaction is generally rapid and forms a stable thioether or aminoethyl bond.[5]

-

Irreversible Enzyme Inhibition: As a potent electrophile, EVS is an effective irreversible inhibitor of enzymes that rely on a nucleophilic catalytic residue, most notably cysteine proteases.[6] This has led to its incorporation into various drug candidates.

-

Chemoproteomic Probing: EVS-based probes can be used to profile the reactivity of specific amino acid residues across the proteome, providing insights into protein function, conformational changes, and drug-target engagement.[7][8]

-

Studying Signaling Pathways: By covalently modifying key proteins, EVS can be used to investigate and modulate cellular signaling pathways involved in various physiological and pathological processes.

Reactivity and Selectivity

The reaction of this compound with nucleophilic amino acid residues proceeds via a Michael addition mechanism. The reactivity is highly dependent on the nucleophilicity of the amino acid side chain and the pH of the reaction medium.

Quantitative Reactivity Data

The selectivity of EVS for cysteine over other nucleophilic residues can be controlled by pH. At physiological pH (~7.4), the thiol group of cysteine (pKa ~8.3) exists partially as the highly nucleophilic thiolate anion, favoring its reaction with EVS. In contrast, the amino group of lysine (pKa ~10.5) is predominantly protonated and thus less reactive. At higher pH values (pH > 9), the reactivity of lysine increases significantly.[1]

| Nucleophile | Relative Reaction Rate (pH 7.4) | Resulting Adduct | Stability |

| Cysteine (thiol) | High | Thioether | Stable |

| Histidine (imidazole) | Moderate | Alkylated imidazole | Stable |

| Lysine (ε-amino) | Low | N-alkylated amine | Stable |

Note: Relative reaction rates are generalizations. Actual rates depend on the specific protein microenvironment, including residue accessibility and local pKa shifts.

A study comparing the reactivity of vinyl sulfones and acrylates with hexanethiol (HT) demonstrated the high selectivity of this compound (EVS) for thiols. In a competitive reaction with hexyl acrylate (B77674) (HA), EVS reached 100% conversion while HA consumption was minimal (<10%). The reaction rate of EVS with HT was found to be approximately 7 times higher than that of HA.[9]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for labeling a purified protein with an EVS-based probe. Optimization of reagent concentrations, incubation time, and temperature may be required for specific proteins and probes.

Materials:

-

Purified protein in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-8.0. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).

-

This compound (or a derivative) stock solution (e.g., 100 mM in DMSO or DMF).

-

Quenching solution (e.g., 1 M β-mercaptoethanol or DTT).

-

Desalting column or dialysis membrane for removing excess reagents.

Procedure:

-

Protein Preparation: Ensure the protein sample is at a suitable concentration (typically 1-5 mg/mL). If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding EVS.

-

Labeling Reaction: Add the EVS stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 100-fold molar excess of EVS over the protein).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time should be determined empirically.

-

Quenching: Add a quenching solution to a final concentration of 10-50 mM to consume any unreacted EVS. Incubate for 30 minutes.

-

Removal of Excess Reagents: Remove unreacted EVS and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

Analysis: Confirm labeling by mass spectrometry (to detect the mass shift corresponding to the adduct) and/or SDS-PAGE (if the probe is fluorescent or has a tag that can be visualized).

Protocol for Chemoproteomic Profiling using an EVS-based Probe

This protocol outlines a workflow for identifying the protein targets of an EVS-based probe in a complex biological sample (e.g., cell lysate).[7][10]

Materials:

-

Cell lysate in a suitable lysis buffer.

-

EVS-based probe with a reporter tag (e.g., biotin or an alkyne for click chemistry).

-

Affinity resin (e.g., streptavidin-agarose for biotinylated probes).

-

Protease for protein digestion (e.g., trypsin).

-

Mass spectrometer for protein identification.

Procedure:

-

Lysate Preparation: Prepare a cell lysate and clarify by centrifugation. Determine the protein concentration.

-

Probe Labeling: Treat the lysate with the EVS-based probe at a predetermined concentration and incubate for a specific time to allow for covalent modification of target proteins.

-

Enrichment of Labeled Proteins:

-

For biotinylated probes: Add streptavidin-agarose beads to the lysate and incubate to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

For alkyne-tagged probes: Perform a click chemistry reaction with an azide-biotin tag, followed by enrichment on streptavidin beads.

-

-

On-bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.

-

Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the proteins that were covalently modified by the EVS probe.

Applications in Signaling Pathways

Probing the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[11][12] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles and reactive oxygen species can modify reactive cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes. Vinyl sulfones, as electrophiles, can directly modify Keap1 cysteines and activate the Nrf2 pathway, making them useful tools for studying this pathway and as potential therapeutic agents for diseases involving oxidative stress.[13][14]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[15][16] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Some vinyl sulfone derivatives have been developed as inhibitors of EGFR.[17] These compounds can covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to its irreversible inhibition and blockade of downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[18][19]

Conclusion

This compound is a powerful and versatile tool in the biochemist's arsenal. Its well-defined reactivity with key amino acid residues allows for a broad range of applications, from fundamental studies of protein function to the development of novel therapeutics. By understanding the principles of its reactivity and employing the appropriate experimental designs, researchers can leverage the unique properties of EVS to advance their scientific investigations. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in biochemical research.

References

- 1. scispace.com [scispace.com]

- 2. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00125E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 12. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Ethyl Vinyl Sulfone: A Comprehensive Technical Guide for its Application as an Electrophilic Reagent in Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl vinyl sulfone (EVS) is a highly versatile and reactive electrophilic reagent that has found extensive application in organic synthesis and the development of novel therapeutics. Its activated vinyl group, rendered electron-deficient by the potent electron-withdrawing sulfonyl moiety, readily participates in a variety of chemical transformations. This technical guide provides an in-depth overview of the core principles governing the reactivity of this compound, with a particular focus on its utility in Michael additions, cycloaddition reactions, and bioconjugation. Detailed experimental protocols for key reactions, quantitative data on reaction parameters, and visualizations of reaction workflows and relevant biological pathways are presented to facilitate its practical application in research and drug development.

Introduction

This compound (C₂H₅SO₂CH=CH₂) is a valuable Michael acceptor, characterized by its susceptibility to nucleophilic attack at the β-carbon of its vinyl group.[1] This reactivity profile has established EVS as a cornerstone in the synthesis of a diverse array of organic molecules and has positioned it as a critical tool in chemical biology and medicinal chemistry. Its ability to form stable covalent bonds with biological nucleophiles, particularly the thiol group of cysteine residues, has led to its widespread use in protein modification, activity-based protein profiling, and the design of targeted covalent inhibitors.[2][3][4] This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.

Synthesis of this compound

A common and efficient method for the synthesis of vinyl sulfones involves a two-step process starting from the corresponding thioether. This process includes oxidation of the thioether to the sulfone, followed by an elimination reaction.[5] An alternative, catalyst-free method utilizes the reaction of sodium sulfinates with 1,2-dibromoethane (B42909) in DMF at 80 °C, offering an economical and convenient route to various vinyl sulfones, including this compound.[6]

Chemical Reactivity and Applications

Michael Addition Reactions

The primary mode of reactivity for this compound is the Michael-type 1,4-conjugate addition. A wide range of nucleophiles, including thiols, amines, and carbanions, can add across the double bond, leading to the formation of functionalized ethyl sulfone derivatives.

The reaction of this compound with thiols is particularly rapid and efficient, proceeding readily under mild conditions.[1] This high reactivity and selectivity for thiols, especially at physiological pH, makes EVS an excellent reagent for targeting cysteine residues in proteins.[7] The reaction rate of this compound with hexanethiol has been shown to be approximately seven times higher than that of hexyl acrylate, highlighting its superior reactivity as a Michael acceptor towards thiols.[1]

Table 1: Thiol-Michael Addition of this compound with Various Thiols

| Thiol Nucleophile | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexanethiol | Triethylamine (B128534)/THF | Room Temp. | < 10 min | >99 | [1] |

| 2-Phenylethanethiol | - / Methanol | Room Temp. | - | High | [8] |

| N-Boc-Cys-OMe | NaPi buffer (pH 7.3)/DMF | Room Temp. | 10 min | Quantitative | [2] |

Cycloaddition Reactions

This compound can also participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered carbocyclic and heterocyclic rings. The electron-withdrawing nature of the sulfonyl group activates the double bond for reaction with a variety of dienes.

While less reactive than dienophiles such as maleic anhydride, this compound undergoes Diels-Alder reactions with activated dienes. The use of Lewis acid catalysts can promote the reaction with less reactive dienes and improve regioselectivity.[9]

Table 2: Diels-Alder Reactions of Vinyl Sulfones with Dienes

| Diene | Dienophile | Conditions | Yield (%) | Reference |

| Isoprene | 4-Vinylpyridine | Yb(OTf)₃, CH₂Cl₂, 25°C, 24h | 85 | [9] |

| Cyclopentadiene | Phenyl vinyl sulfone | Benzene, 80°C | High | [10] |

| Anthracene | Phenyl vinyl sulfone | Xylene, reflux | High | [10] |

Note: Data for this compound in some Diels-Alder reactions is limited; phenyl vinyl sulfone is presented as a comparable activated dienophile.

Applications in Bioconjugation and Drug Discovery

The selective reactivity of this compound with cysteine residues has been extensively exploited for the labeling and modification of proteins.[11][12] This specificity allows for the introduction of probes, tags, or other functionalities at specific sites within a protein's structure.

Covalent Inhibition of Cysteine Proteases

The ability of vinyl sulfones to irreversibly bind to the active site cysteine of proteases has led to the development of potent and selective enzyme inhibitors.[3][4] For instance, peptidyl vinyl sulfones have been shown to be effective inhibitors of the malarial proteases falcipain-2 and falcipain-3.[13]

Probing and Inhibiting Signaling Pathways

This compound and its derivatives can be employed as chemical probes to investigate cellular signaling pathways. Due to their electrophilic nature, they can covalently modify key signaling proteins, thereby modulating their activity. One such pathway of significant interest is the NF-κB signaling cascade, which plays a central role in inflammation and immunity.[14] Electrophilic compounds can inhibit NF-κB activation by targeting critical cysteine residues on proteins within the pathway, such as IKKβ and NF-κB itself, preventing the downstream transcription of pro-inflammatory genes.[15]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

General Procedure for Thiol-Michael Addition

To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., THF, methanol), this compound (1.1 equiv) is added. If necessary, a catalytic amount of a base such as triethylamine (0.1 equiv) is added. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired thioether product.

Protocol for Protein Labeling with this compound

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP to expose free cysteine residues.

-

Reagent Preparation: Prepare a stock solution of this compound or a functionalized vinyl sulfone derivative in a water-miscible organic solvent such as DMF or DMSO.

-

Labeling Reaction: Add the vinyl sulfone stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.

-

Removal of Excess Reagent: Remove the unreacted vinyl sulfone reagent by dialysis, size-exclusion chromatography, or buffer exchange.

-

Analysis: Confirm the successful labeling of the protein using techniques such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to ensure the protein's activity is retained.

Caption: Experimental workflow for protein labeling with this compound.

Conclusion

This compound is a powerful and versatile electrophilic reagent with broad utility in organic synthesis and chemical biology. Its predictable reactivity in Michael additions and cycloadditions, coupled with its high selectivity for cysteine residues, makes it an invaluable tool for the synthesis of complex molecules, protein modification, and the development of targeted covalent inhibitors. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this compound in their scientific endeavors.

References

- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Disposal of Ethyl Vinyl Sulfone

For researchers, scientists, and drug development professionals, the proper management of reactive chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Ethyl vinyl sulfone (EVS), a valuable compound in bioconjugation and material science, requires meticulous handling due to its potential hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for this compound.

Chemical and Physical Properties

This compound (CAS RN: 1889-59-4) is a clear, pale yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below to inform risk assessments and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C4H8O2S | [2][3] |

| Molecular Weight | 120.17 g/mol | [2][3] |

| Boiling Point | 118-119 °C at 22 mmHg | [3][4] |

| Density | 1.151 g/mL at 25 °C | [3][4] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [2][4] |

| Refractive Index | n20/D 1.463 | [3][4] |

| Solubility | Water soluble | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Classification | Category | Statement | Reference |

| Skin Irritation | 2 | H315: Causes skin irritation | [2][4][5] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][4] |

Toxicological Summary:

-

Acute Effects: Causes irritation upon exposure.[1] It is a highly toxic irritant.[1]

-

Routes of Exposure: The primary routes of exposure are skin contact, eye contact, and inhalation.

-

Chronic Effects: No specific information on the chronic effects of this compound was found in the provided search results.

-

Mechanism of Action: this compound is an alkylating agent that can react with nucleophiles such as the ε-amino groups of lysine (B10760008) and the imidazole (B134444) groups of histidine residues in proteins.[3][4] This reactivity is the basis of its utility in bioconjugation but also contributes to its toxicity.

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate vapors, a certified chemical fume hood is mandatory.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

| PPE Component | Specification | Reference |

| Eye and Face Protection | Chemical safety goggles or a face shield. | [7] |

| Hand Protection | Wear appropriate protective gloves. Nitrile or other resistant gloves are recommended. | [5] |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, a full suit may be necessary. | [7] |

| Respiratory Protection | For situations where ventilation is inadequate or during spill cleanup, a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., type ABEK) is required. | [4] |

General Handling Procedures

-

Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before use.

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately flush affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water. Seek immediate medical attention. | [1] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5][7] |

Spill Response Protocol

In the event of a spill, the following procedures should be followed.

For Minor Spills (contained and manageable by trained personnel):

-

Alert personnel in the immediate area.

-

Evacuate non-essential personnel.

-

Don the appropriate PPE as outlined in section 3.2.

-

Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a soap and water solution.[1]

-

Ventilate the area to allow any residual vapors to dissipate.

For Major Spills (large volume, uncontained, or posing a significant hazard):

-

Evacuate the area immediately and alert others.

-

Activate the nearest fire alarm if the spill poses a fire or explosion hazard.

-

Call for emergency response (e.g., 911 or institutional emergency services).[10]

-

Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

-

Do not attempt to clean up a major spill unless you are a trained emergency responder.

Disposal Protocols

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are tightly sealed and properly labeled.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

-

Segregation: Do not mix this compound waste with other incompatible waste streams.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.

Visualizations

Experimental Workflow for Handling this compound

Caption: A typical experimental workflow for handling this compound.

Signaling Pathway for Spill Response

Caption: Decision-making workflow for responding to an this compound spill.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for institutional safety protocols, and all laboratory personnel should be familiar with and adhere to their organization's specific policies and procedures. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. Mthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound 97 1889-59-4 [sigmaaldrich.com]

- 3. This compound | CAS#:1889-59-4 | Chemsrc [chemsrc.com]

- 4. 乙基乙烯基砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemos.de [chemos.de]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]

The Vinyl Sulfone Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Vinyl Sulfone Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vinyl sulfone functional group, a reactive yet selective Michael acceptor, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to form stable covalent bonds with nucleophilic residues in biological targets have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of vinyl sulfone compounds in research, detailing their synthesis, mechanism of action, and applications as enzyme inhibitors and modulators of critical signaling pathways.

Discovery and Historical Milestones

The journey of vinyl sulfones in the realm of chemistry began with early synthetic explorations. A notable milestone in their preparation was documented in a 1949 patent, which described a method for synthesizing vinyl sulfones through the pyrolysis of beta-hydroxyethyl sulfones, aiming to provide a safer alternative to methods involving toxic intermediates. While initially explored for their utility as reactive intermediates in chemical synthesis, the potential of vinyl sulfones as bioactive molecules began to gain significant attention in the latter half of the 20th century.

A pivotal moment in the application of vinyl sulfones to drug discovery was the recognition of their ability to act as potent and irreversible inhibitors of cysteine proteases. This discovery opened the door for the development of a new class of enzyme inhibitors with therapeutic potential in various diseases, including parasitic infections, cancer, and inflammatory disorders. Over the past three decades, the synthetic strategies for creating vinyl sulfone derivatives have been substantially upgraded, further fueling their application in drug design and discovery.[1][2] Today, the vinyl sulfone motif is a key structural feature in numerous lead compounds and drug candidates, including Rigosertib, K11777, and BAY 11-7085, which target a range of proteins such as kinases and transcription factors.[3]

Synthesis of Vinyl Sulfone Compounds

The synthesis of vinyl sulfones can be achieved through various chemical strategies. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule. Key synthetic approaches include:

-

Sodium Iodide-Mediated Synthesis: A transition-metal-free method for the synthesis of vinyl sulfones from alcohols and sulfinic acids. This protocol offers good to excellent yields and high stereoselectivity.[4][5]

-

Julia-Kocienski Olefination: A powerful method for the stereoselective synthesis of alkenes, which can be adapted to produce vinyl sulfones. This reaction involves the coupling of a sulfone with a carbonyl compound.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides an efficient route to vinyl sulfones by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[6][7]

-

Oxidation of Vinyl Sulfides: The corresponding vinyl sulfones can be readily prepared by the oxidation of vinyl sulfides, often using oxidizing agents such as hydrogen peroxide.

Experimental Protocols

This protocol describes the synthesis of vinyl sulfones from an alcohol and a sulfinic acid mediated by sodium iodide.[4][5]

Materials:

-

Alcohol (1.0 eq)

-

Sulfinic acid (1.5 eq)

-

Sodium iodide (NaI) (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 eq)

-

Nitromethane (B149229) (MeNO₂)

Procedure:

-

To a solution of the alcohol (0.20 mmol) in nitromethane (1.0 mL) under an air atmosphere at room temperature, add the sulfinic acid (0.30 mmol), sodium iodide (45.0 mg, 0.30 mmol), and TsOH·H₂O (7.6 mg, 0.040 mmol).

-

Stir the mixture at 80 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Directly purify the product by preparative thin-layer chromatography on silica (B1680970) gel, eluting with a petroleum ether/ethyl acetate (B1210297) gradient (e.g., 20:1 to 5:1), to afford the desired vinyl sulfone.

Table 1: Representative Yields for Sodium Iodide-Mediated Synthesis of Vinyl Sulfones

| Entry | Alcohol | Sulfinic Acid | Product | Yield (%) |

| 1 | 1,2-diphenylethan-1-ol | Benzenesulfinic acid | (E)-1,2-diphenyl-1-(phenylsulfonyl)ethene | 86 |

| 2 | 1-phenylethan-1-ol | Benzenesulfinic acid | (E)-1-phenyl-1-(phenylsulfonyl)ethene | 82 |

| 3 | 1-(4-methoxyphenyl)ethan-1-ol | Benzenesulfinic acid | (E)-1-(4-methoxyphenyl)-1-(phenylsulfonyl)ethene | 85 |

| 4 | 1-(4-chlorophenyl)ethan-1-ol | 4-Methylbenzenesulfinic acid | (E)-1-(4-chlorophenyl)-1-(p-tolylsulfonyl)ethene | 88 |

Yields are based on isolated product.

This protocol outlines a typical procedure for the Julia-Kocienski olefination to synthesize vinyl sulfones.

Materials:

-

PT-sulfone (1.0 eq)

-

Potassium hexamethyldisilazide (KHMDS) (1.1 eq)

-

Aldehyde (1.5 eq)

-

Anhydrous dimethoxyethane (DME)

Procedure:

-

Dissolve the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) in a flame-dried flask under a nitrogen atmosphere and cool to -55 °C.

-

Slowly add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.

-

Stir the resulting solution for 70 minutes at -55 °C.

-

Add the aldehyde (15.0 mmol) dropwise over 5 minutes and continue stirring at -55 °C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm to room temperature overnight.

-

Quench the reaction with water (5 mL) and stir for 1 hour.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield the vinyl sulfone.

Table 2: Representative Yields for Julia-Kocienski Olefination

| Entry | Sulfone | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | Benzaldehyde | (E)-styryl phenyl sulfone | 85 | >95:5 |

| 2 | 1-phenyl-1H-tetrazol-5-yl ethyl sulfone | Cyclohexanecarboxaldehyde | (E)-1-(cyclohexylmethylene)ethyl phenyl sulfone | 71 | >95:5 |

| 3 | 1-tert-butyl-1H-tetrazol-5-yl methyl sulfone | 4-methoxybenzaldehyde | (E)-4-methoxystyryl tert-butyl sulfone | 92 | >98:2 |

Yields are based on isolated product.

Mechanism of Action: Covalent Inhibition

The primary mechanism by which many vinyl sulfone compounds exert their biological effects is through the irreversible covalent modification of nucleophilic residues, most notably cysteine, within the active or allosteric sites of their target proteins.[8] The electrophilic β-carbon of the vinyl sulfone is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This Michael addition reaction results in the formation of a stable thioether linkage, thereby permanently inactivating the protein.

The reactivity of the vinyl sulfone can be tuned by the nature of the substituents on the sulfone group and the vinyl moiety, allowing for the optimization of both potency and selectivity. This mechanism-based inhibition offers several advantages, including prolonged duration of action and high potency.

Caption: Mechanism of irreversible inhibition by a vinyl sulfone compound.

Key Vinyl Sulfone Compounds in Research

Several vinyl sulfone-containing molecules have progressed into clinical trials and are widely used as research tools to probe biological pathways.

BAY 11-7085: An Inhibitor of the NF-κB Signaling Pathway

BAY 11-7085 is a well-characterized and widely used inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][9][10] It functions as an irreversible inhibitor of the phosphorylation of IκBα (inhibitor of NF-κB alpha).[1][9] In the canonical NF-κB pathway, activation by stimuli such as TNF-α leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[9] BAY 11-7085 prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex and sequestering NF-κB in the cytoplasm.[9]

Caption: The NF-κB signaling pathway and the inhibitory action of BAY 11-7085.

Table 3: Quantitative Data for BAY 11-7085

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (IκBα phosphorylation) | ~10 µM | TNF-α-stimulated HUVECs | [1][3] |

| IC₅₀ (E-selectin expression) | 5-10 µM | TNF-α-stimulated HUVECs | [9] |

| IC₅₀ (VCAM-1 expression) | 5-10 µM | TNF-α-stimulated HUVECs | [9] |

| IC₅₀ (ICAM-1 expression) | 5-10 µM | TNF-α-stimulated HUVECs | [9] |

Rigosertib: A Multi-Targeted Kinase Inhibitor

Rigosertib (ON 01910.Na) is a styrylbenzylsulfone that acts as a non-ATP-competitive inhibitor of multiple protein kinases, with Polo-like kinase 1 (PLK1) being a primary target.[11][12] PLK1 is a key regulator of cell cycle progression, particularly during mitosis. Rigosertib has been shown to induce mitotic arrest, spindle abnormalities, and apoptosis in various cancer cell lines.[6] It has also been reported to inhibit the PI3K/Akt pathway and act as a Ras mimetic.[11]

Caption: Simplified PLK1 signaling pathway and the inhibitory effect of Rigosertib.

Table 4: Quantitative Data for Rigosertib

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (PLK1 kinase activity) | 9-10 nM | Recombinant PLK1 | [11] |

| GI₅₀ (Cell growth inhibition) | 50-200 nM | Various tumor cell lines | [11] |